![molecular formula C17H17N3OS B2379075 N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea CAS No. 301193-68-0](/img/structure/B2379075.png)
N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea
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Description
N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research. This compound is also known by its common name, CMET.
Scientific Research Applications
Crystal Structure and Properties
- N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea has been studied for its crystal structure and properties, including selective recognition for certain ions and its role as a plant growth regulator (Hu, Xu, Wang, & Wei, 2008).
Spectroscopic Characterization
- Thiourea derivatives, including N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea, have been characterized using various spectroscopic techniques to study their structure and properties (Abosadiya, Anouar, Hasbullah, & Yamin, 2015).
Protein Interaction Studies
- The interaction of N-(4-ethoxyphenyl)-N'-(4-antipyrinyl) thiourea with human serum albumin has been studied using fluorescence and UV absorption spectroscopy, revealing insights into binding mechanisms (Lu, Cui, Fan, Yang, Yao, & Li, 2009).
Copper(II) Complex Synthesis
- The synthesis and characterization of copper(II) complexes containing N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea, revealing information on their structural and bonding properties (Tadjarodi, Adhami, Hanifehpour, Yazdi, Moghaddamfard, & Kickelbick, 2007).
DNA-binding Studies
- Studies on DNA-binding properties and biological activities of nitrosubstituted acyl thioureas, providing insights into their potential applications in medical research (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).
Cytokin Activity
- Research on N-alkyl and phenyl-N'-hydroxy-, methoxy- and ethoxyphenylthioureas has shown cytokinin activity, which is comparable to that of N,N'-diphenylurea, indicating potential agricultural applications (Vassilev & Vassilev, 2002).
Synthesis and Characterization
- Synthesis and characterization of various thiourea derivatives, including N-(4-bromobutanoyl-N'-(2-3- and 4-methylphenyl)thiourea, have been carried out to understand their chemical properties (Abosadiya, Siti, Aishah, Hasbullah, Bohari, & Yamin, 2015).
Biological Activity of N-Acylthiourea Ligands
- N-Acyl-thioureas and their coordination to metal ions have been studied, highlighting their potential medicinal applications, including treatment of various diseases (Lapasam & Kollipara, 2020).
properties
IUPAC Name |
1-(3-cyano-4-methylphenyl)-3-(4-ethoxyphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-16-8-6-14(7-9-16)19-17(22)20-15-5-4-12(2)13(10-15)11-18/h4-10H,3H2,1-2H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWOBDHIWFFTQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea |
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